molecular formula C7H7IN4 B2940771 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2171314-30-8

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2940771
CAS RN: 2171314-30-8
M. Wt: 274.065
InChI Key: NJTWZZYYAZAMHZ-UHFFFAOYSA-N
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Description

“3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the CAS Number: 2171314-30-8 . It has a molecular weight of 274.06 . The IUPAC name for this compound is 3-iodo-5-methylene-4,5-dihydropyrazolo [1,5-a]pyrimidin-7-amine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is 1S/C7H7IN4/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3,11H,1,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a powder that is stored at room temperature . Its molecular weight is 274.06 .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Research has shown that compounds derived from pyrazolo[1,5-a]pyrimidines exhibit significant antitumor and antimicrobial properties. For instance, novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of compounds that inhibited human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2) with effects comparable to 5-fluorouracil, a standard in cancer treatment. Additionally, some of these compounds displayed notable antimicrobial activity, suggesting their potential in treating infections (Riyadh, 2011).

Neurodegenerative and Neuropsychiatric Diseases

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and studied as inhibitors for phosphodiesterase 1 (PDE1), revealing a clinical candidate, ITI-214. This compound demonstrated excellent selectivity against all other PDE families and showed efficacy in vivo, making it a promising candidate for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).

Fluorescent Probes

3-Formylpyrazolo[1,5-a]pyrimidines have been utilized as key intermediates for the development of functional fluorophores. These compounds, through regioselective synthesis, have shown important fluorescence properties, indicating their potential use as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Adenosine Receptor Antagonists

Research into 2-arylpyrazolo[4,3-d]pyrimidin-7-amines has led to the design of new human adenosine receptor (AR) antagonists. These compounds have shown high selectivity and potency, particularly against the A3 adenosine receptor, which could be beneficial in treating conditions related to adenosine receptor dysregulation (Squarcialupi et al., 2013).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN4/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTWZZYYAZAMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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